molecular formula C18H21NO2 B5103661 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide

Cat. No. B5103661
M. Wt: 283.4 g/mol
InChI Key: DECPJNDMIULPJX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide, also known as Fentanyl, is a synthetic opioid drug that is used for pain management. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.

Mechanism of Action

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent mu-opioid receptor agonist, which means it has a high affinity for the mu-opioid receptor subtype. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also has activity at the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide produces a range of biochemical and physiological effects. It reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also causes respiratory depression, which can be life-threatening in high doses. Other effects of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide include sedation, nausea, vomiting, constipation, and decreased heart rate.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a valuable tool for studying the role of opioid receptors in pain modulation. It has a high affinity for the mu-opioid receptor subtype, which makes it a useful tool for investigating the function of this receptor. However, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent opioid drug with a high potential for abuse and addiction. Its use in lab experiments must be carefully controlled to prevent misuse and abuse.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. One area of research is the development of new opioid drugs that have reduced potential for abuse and addiction. Another area of research is the development of new drugs that target specific opioid receptor subtypes. Additionally, there is ongoing research on the use of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide in anesthesia and sedation, as well as its potential use in the treatment of depression and anxiety.

Synthesis Methods

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is synthesized from N-phenethyl-4-piperidone, which is converted to 4-anilino-N-phenethyl-4-piperidine (ANPP). ANPP is then reacted with aniline and acetic anhydride to form 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been extensively studied for its analgesic properties. It is used in clinical settings for pain management, particularly for patients with cancer-related pain or chronic pain. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has also been studied for its potential use in anesthesia and sedation. Additionally, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been used in research studies to investigate the role of opioid receptors in pain modulation.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-11-9-16(10-12-17)14-18(20)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECPJNDMIULPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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